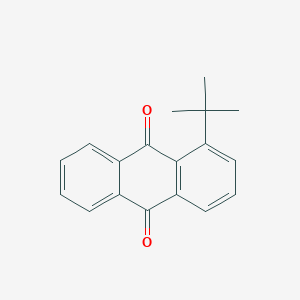

1-tert-Butylanthracene-9,10-dione

描述

Structure

3D Structure

属性

CAS 编号 |

37808-19-8 |

|---|---|

分子式 |

C18H16O2 |

分子量 |

264.3 g/mol |

IUPAC 名称 |

1-tert-butylanthracene-9,10-dione |

InChI |

InChI=1S/C18H16O2/c1-18(2,3)14-10-6-9-13-15(14)17(20)12-8-5-4-7-11(12)16(13)19/h4-10H,1-3H3 |

InChI 键 |

BGJQNPIOBWKQAW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry for 1 Tert Butylanthracene 9,10 Dione

Classical and Contemporary Approaches to Anthracene-9,10-dione Synthesis

The foundational methods for synthesizing the anthracene-9,10-dione core are well-established and primarily revolve around two powerful reactions: the Friedel-Crafts acylation and the Diels-Alder reaction. nih.gov

Friedel-Crafts Acylation: This classical method involves the reaction of a benzene (B151609) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.gov The reaction proceeds through an intermediate, o-benzoylbenzoic acid, which then undergoes intramolecular cyclization upon heating in a strong acid like sulfuric acid to yield the anthraquinone (B42736) skeleton. nih.govwikipedia.org For the synthesis of substituted anthraquinones, a substituted benzene can be used as the starting material. The synthesis of 2-alkylanthraquinones, for instance, is a common industrial process for the production of hydrogen peroxide. wikipedia.org While effective, a significant drawback of the traditional Friedel-Crafts acylation is the generation of considerable chemical waste. Modern variations aim to address this by employing more environmentally benign catalysts.

Diels-Alder Reaction: A powerful tool for the construction of cyclic systems, the Diels-Alder reaction offers an alternative route to the anthraquinone core. This [4+2] cycloaddition reaction typically involves a substituted 1,4-naphthoquinone (B94277) as the dienophile and a suitable diene. The resulting adduct can then be aromatized to the final anthraquinone structure. rsc.org This method is particularly valuable for accessing highly substituted and functionalized anthraquinones that may be difficult to obtain through Friedel-Crafts chemistry. The regioselectivity of the Diels-Alder reaction is a critical aspect, often controlled by the electronic and steric nature of the substituents on both the diene and the dienophile. oup.comresearchgate.net

Strategies for Direct Introduction of the tert-Butyl Group at the 1-Position

The direct introduction of a tert-butyl group at the 1-position of an existing anthracene-9,10-dione scaffold is a synthetically challenging endeavor. The electron-withdrawing nature of the quinone system deactivates the aromatic rings towards electrophilic substitution, and the peri-position (C1) is sterically hindered by the adjacent carbonyl group.

A plausible, though likely low-yielding, approach would be a Friedel-Crafts alkylation of anthracene-9,10-dione with a tert-butylating agent such as tert-butyl chloride or isobutylene (B52900) in the presence of a strong Lewis acid. However, such reactions are prone to side reactions and may lead to a mixture of products with low regioselectivity.

A more common and effective strategy involves the synthesis of the anthraquinone skeleton from a precursor that already contains the tert-butyl group in the desired position. This is typically achieved through the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with phthalic anhydride. This reaction initially forms 2-(4-tert-butylbenzoyl)benzoic acid, which is then cyclized to produce 2-tert-butylanthracene-9,10-dione. apolloscientific.co.uknih.gov While this method reliably produces a tert-butylated anthraquinone, it primarily yields the 2-isomer due to the directing effects of the tert-butyl group in the initial acylation step. Obtaining the 1-isomer via this route remains a significant challenge.

Regioselective Synthesis of 1-tert-Butylanthracene-9,10-dione Derivatives and Isomers

Achieving regioselectivity in the synthesis of this compound is a critical hurdle. As mentioned, the standard Friedel-Crafts acylation of tert-butylbenzene with phthalic anhydride favors the formation of the 2-isomer. To selectively synthesize the 1-isomer, more sophisticated strategies are required.

One potential approach involves the use of directing groups. For instance, a substituent on the phthalic anhydride or the benzene ring could be employed to steer the acylation to the desired position, and this directing group could be removed in a subsequent step. However, the development of such a regioselective synthesis for the 1-tert-butyl isomer has not been extensively reported.

An alternative strategy for accessing 1-substituted anthraquinones involves the regioselective functionalization of a pre-formed anthraquinone. While direct tert-butylation is difficult, other functional groups can be introduced at the 1-position and potentially converted to a tert-butyl group. For example, photochemical substitution reactions of 1-methoxyanthraquinone (B1595750) with certain nucleophiles have been shown to occur selectively at the 1-position. rsc.org

The synthesis of specific isomers, such as 2-tert-butylanthracene-9,10-dione, is more straightforward. It is commercially available and can be synthesized by the Friedel-Crafts acylation of tert-butylbenzene with phthalic anhydride, followed by cyclization of the resulting 2-(4-tert-butylbenzoyl)benzoic acid. apolloscientific.co.uknih.gov

Chemical Transformations for Modifying the this compound Scaffold

Once the this compound core is obtained, it can be further modified to introduce a variety of functional groups, leading to a diverse range of derivatives with potentially interesting properties. The bulky tert-butyl group at the 1-position can influence the reactivity and regioselectivity of these subsequent transformations.

Common chemical modifications of the anthraquinone skeleton include:

Substitution Reactions: The aromatic rings of the anthraquinone can undergo electrophilic substitution reactions, such as nitration and halogenation, although the electron-withdrawing nature of the carbonyl groups makes these reactions challenging. Nucleophilic substitution of leaving groups, such as halogens, at various positions is also a common strategy for introducing new functionalities. nih.gov For example, photochemical substitution of methoxy (B1213986) groups with amines has been reported. rsc.org

Reduction: The quinone moiety can be reduced to the corresponding hydroquinone (B1673460) or anthrone. wikipedia.org These reduced forms can exhibit different chemical reactivity and may be used as intermediates for further transformations.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Heck reactions, provide powerful tools for forming new carbon-carbon bonds on the anthraquinone scaffold. These reactions typically require a halogenated anthraquinone precursor.

Functionalization of Substituents: If the this compound contains other functional groups, these can be selectively modified. For example, a hydroxyl group can be alkylated or acylated, and an amino group can be derivatized in various ways.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. For 1-tert-butylanthracene-9,10-dione, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons within the molecule. The aromatic region typically displays a complex pattern of multiplets due to the coupling between adjacent protons on the anthracene (B1667546) core. The most shielded signal in the spectrum is a singlet corresponding to the nine equivalent protons of the tert-butyl group.

Detailed analysis of the aromatic region allows for the assignment of each proton. For instance, in a study utilizing a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (B151607) (CDCl₃), the following chemical shifts are observed. whiterose.ac.uk The protons on the unsubstituted benzene (B151609) ring and the substituted ring exhibit characteristic splitting patterns that, with the aid of 2D NMR, can be definitively assigned.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.70 - 8.35 | m | N/A |

| tert-Butyl Protons | 1.35 | s | N/A |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework of this compound. The spectrum is characterized by signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the tert-butyl group. The carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The quaternary carbon of the tert-butyl group and the methyl carbons also show distinct resonances.

The specific chemical shifts provide a fingerprint of the molecule's carbon environment. For example, in CDCl₃, the carbonyl carbons typically resonate around 183 ppm. The carbon atoms of the substituted and unsubstituted aromatic rings display a range of chemical shifts influenced by their position relative to the carbonyl and tert-butyl groups.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~183 |

| Aromatic C | 127 - 149 |

| Quaternary C (tert-Butyl) | ~35 |

| CH₃ (tert-Butyl) | ~31 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbons. This is crucial for tracing the proton-proton networks within the aromatic rings and confirming assignments made from the 1D spectrum. scispace.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct and powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum. scispace.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and large molecules. In the context of this compound, ESI-MS can be used to accurately determine its molecular weight. The technique typically generates protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. High-resolution ESI-MS can provide the exact mass of the molecule, which in turn allows for the determination of its elemental composition. This technique is frequently mentioned in studies where 2-tert-butylanthraquinone (B8409) is used as a photocatalyst, confirming its utility in reaction monitoring. whiterose.ac.uktudelft.nl

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. electronicsandbooks.comacs.org GC is used to separate the compound from any impurities, and the subsequent mass analysis provides a mass spectrum. electronicsandbooks.comacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds and functional groups present. youtube.comnih.gov

Infrared (IR) spectroscopy is particularly adept at identifying functional groups within a molecule. pressbooks.publibretexts.org In this compound, the key functional groups are the aromatic rings and the ketone (C=O) groups of the dione (B5365651).

The IR spectrum of an alkane typically shows C-H stretching absorptions in the 2850–2960 cm⁻¹ range. pressbooks.publibretexts.org Aromatic compounds exhibit characteristic C-H stretching above 3000 cm⁻¹ and ring vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The most prominent feature for this compound would be the strong, sharp absorption band for the carbonyl (C=O) group of the ketone, which typically appears in the range of 1670 to 1780 cm⁻¹. pressbooks.publibretexts.org For comparison, the parent compound, 9,10-Anthracenedione, shows characteristic IR absorptions. nist.govnist.gov

Table 2: Expected IR Absorption Ranges for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Alkane (tert-butyl group) | C-H stretch | 2850-2960 pressbooks.publibretexts.org |

| Aromatic | C-H stretch | ~3030 libretexts.org |

| Aromatic | C=C stretch | 1400-1600 libretexts.org |

| Ketone | C=O stretch | 1670-1780 pressbooks.publibretexts.org |

Raman spectroscopy provides complementary information to IR spectroscopy. plus.ac.at It is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic systems like the anthracene core, Raman spectroscopy can reveal detailed information about the skeletal vibrations of the rings. mdpi.com

In a molecule like this compound, the stretching vibrations of the anthracene framework and the C-C bonds of the tert-butyl group would be Raman active. mdpi.comnih.gov Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations coupled to that electronic transition. nih.govaps.org This technique can be used to probe the specific vibrational modes associated with the chromophoric part of the molecule. nih.govaps.org

Table 3: Potential Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Anthracene Ring Breathing/Stretching | 1350-1630 mdpi.com |

| C-C Bridge Bond Vibrations | ~1294 mdpi.com |

| Benzene Ring Symmetric Stretch | ~1001 mdpi.com |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light, providing insights into its electronic structure and photophysical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from occupied to unoccupied molecular orbitals. libretexts.org Organic molecules with conjugated π-systems, such as anthracene derivatives, exhibit characteristic UV-Vis spectra. libretexts.orgnih.gov

The absorption spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. youtube.comslideshare.net The π → π* transitions, typically of higher energy, arise from the conjugated anthracene core, while the lower energy n → π* transitions involve the non-bonding electrons of the oxygen atoms in the carbonyl groups. youtube.com The presence of the tert-butyl group may cause a slight shift in the absorption maxima compared to the parent 9,10-anthracenedione. uobabylon.edu.iq For instance, 9-tert-butylanthracene exhibits an absorption band at 371 nm. lookchem.com

Table 4: Common Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. slideshare.net | Far UV (<200 nm) slideshare.net |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. youtube.com | 180-250 nm |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. youtube.comslideshare.net | 200-700 nm libretexts.org |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. youtube.comslideshare.net | 200-700 nm libretexts.org |

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. Fluorescence is the emission from a singlet excited state, while phosphorescence is emission from a triplet excited state. mdpi.com

The luminescent properties of anthracene derivatives are well-documented. nih.govacs.orgrsc.org The introduction of a tert-butyl group can influence the fluorescence quantum yield and lifetime. While specific fluorescence and phosphorescence data for this compound are not detailed in the provided search results, related compounds offer insights. For example, 9,10-disilylanthracenes show significant fluorescence, and their properties are influenced by the silyl (B83357) substituents. nih.gov The emission spectra of many 1,10-phenanthroline (B135089) derivatives, which also contain conjugated ring systems, show a primary fluorescence band and a secondary, less intense phosphorescence band. mdpi.com It is plausible that this compound would exhibit luminescence, with the characteristics of the emission being dependent on the interplay between the anthracene core and the tert-butyl substituent.

Computational Chemistry and Theoretical Investigations of 1 Tert Butylanthracene 9,10 Dione

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

DFT has proven to be a reliable method for studying the electronic structure and properties of anthraquinone (B42736) and its derivatives, balancing computational cost with accuracy. mdpi.com Theoretical investigations on substituted anthraquinones have been performed using various functionals, such as B3LYP and PBE0, with the 6-31G(d,p) basis set, to provide reliable predictions of their properties when solvent effects are considered. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of anthraquinone derivatives are significantly influenced by the nature and position of their substituents. mdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic spectra of these molecules.

For the parent anthraquinone, the first singlet excited state arises from a π→π* electron transition from the HOMO to the LUMO. researchgate.net The introduction of substituents can alter the energy levels of these orbitals. For instance, in tetrathiafulvalene-tetraazapyrene (TAP) triads, the insertion of tert-butyl groups raises the TAP-localized LUMO level by 0.21 eV, a finding that is in good agreement with the 0.17 eV determined by DFT calculations. nih.gov This suggests that the bulky tert-butyl group in 1-tert-butylanthracene-9,10-dione would likely influence its electronic properties through steric and inductive effects.

DFT calculations on various substituted anthraquinones have been used to predict their UV/vis absorption spectra. researchgate.net Time-dependent DFT (TD-DFT) is a widely used tool for calculating excitation energies and emission spectra. mdpi.com For instance, studies on hydroxyl-substituted anthraquinones show that the electronic spectra can be accurately calculated using the TD-DFT approach. researchgate.net

Table 1: Predicted Electronic Properties of Related Anthraquinone Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Anthraquinone | DFT/B3LYP/6-31G* | - | - | - |

| Hydroxyl-Substituted Anthraquinones | TD-DFT | - | - | - |

| TTF-t-Bu-TAP | DFT | - | +0.17 | ~0.92-1.0 |

Note: Specific HOMO/LUMO energy values for this compound are not available in the literature and would require specific computational studies.

Molecular Geometry Optimization and Conformation

The geometry of the anthracene-9,10-dione core is generally planar. sioc-journal.cn However, the introduction of a bulky substituent like a tert-butyl group at the 1-position is expected to induce some degree of steric strain, potentially leading to minor distortions from planarity.

Computational studies on 9-tert-butylanthracene (a related compound without the dione (B5365651) functionality) reveal a non-planar geometry, with a significant dihedral angle between the lateral benzene (B151609) rings. yu.edu.jo While the dione core of this compound is more rigid than the anthracene (B1667546) core, steric hindrance between the tert-butyl group and the peri-hydrogen and oxygen atoms could lead to localized geometric distortions. The optimization of the ground-state geometry using computational methods is a critical step in understanding these structural features. researchgate.net

Conformational Dynamics and Potential Energy Surface (PES) Mapping

The conformational flexibility of this compound is primarily associated with the rotation of the tert-butyl group and any potential, albeit likely high-energy, puckering of the anthraquinone ring system.

Analysis of Ring Inversion Energy Barriers

For the parent anthracene-9,10-dione, the ring system is planar and rigid, meaning significant ring inversion is not a characteristic feature under normal conditions. In contrast, 9-tert-butylanthracene exhibits a butterfly-like ring inversion with a remarkably low activation energy of 4.7 kJ/mol. yu.edu.jo This flexibility is a consequence of the non-planar nature of the anthracene core in this molecule. Given the planarity of the anthraquinone system, the energy barrier for any ring inversion in this compound would be substantially higher and is not expected to be a significant conformational pathway.

Investigation of Internal Rotation Barriers of the tert-Butyl Group

A key conformational motion in this compound is the internal rotation of the tert-butyl group around the C1-C(tert-butyl) bond. This rotation will be subject to steric hindrance from the adjacent carbonyl group at position 9 and the hydrogen atom at position 2.

Theoretical studies on 10-substituted-9-tert-butylanthracenes have demonstrated the possibility of tuning the energy barrier of internal rotation of the tert-butyl group by varying the substituent at the 10-position. yu.edu.jo These studies calculate the relaxed potential energy surface (PES) for such rotations. While specific data for this compound is unavailable, it is reasonable to infer that a significant rotational barrier exists due to steric clashes.

Table 2: Calculated Rotational/Inversion Barriers for Related Compounds

| Compound | Motion | Method | Energy Barrier (kJ/mol) |

| 9-tert-butylanthracene | Ring Inversion & tert-Butyl Rotation | B3LYP/cc-PVDZ // MP2/cc-PVTZ | 4.7 |

| 9-phenylanthracene | Phenyl Rotation | Calculation | ~88 |

Note: These values are for analogous motions in related, non-dione anthracene systems and serve as a reference for the types of energy barriers that can be computationally determined.

Influence of Substituents on Conformational Flexibility

The conformational flexibility of substituted anthraquinones is largely dictated by the nature of the substituents. nih.govnih.gov While the core anthraquinone structure is rigid, bulky or long-chain substituents introduce degrees of freedom. In the case of this compound, the primary conformational flexibility would arise from the rotation of the tert-butyl group.

The size of the substituent is a decisive factor in controlling the energy barriers associated with conformational changes. yu.edu.jo The steric strain introduced by the tert-butyl group at the 1-position is expected to be a dominant factor in the conformational landscape of this molecule. Molecular modeling studies on other substituted anthracene-9,10-diones have been crucial in understanding structure-activity relationships, where the conformation of the molecule plays a key role in its biological interactions. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods have become indispensable tools for the prediction and interpretation of various spectroscopic data, offering a powerful complement to experimental techniques. By simulating spectra, researchers can assign experimental signals with greater confidence, understand the underlying electronic and vibrational transitions, and predict the spectroscopic characteristics of novel or hypothetical molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant area of computational chemistry. For a molecule like this compound, theoretical calculations can help in the assignment of the ¹H and ¹³C NMR spectra, which can be complex due to the number of aromatic protons and carbons.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov This method, typically employed in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, commonly tetramethylsilane (B1202638) (TMS).

The choice of the DFT functional and basis set is critical for the accuracy of the predictions. For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide good agreement with experimental data for various organic molecules. nih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the accuracy of the predicted chemical shifts, as the solvent can influence the electronic environment of the molecule. researchgate.net

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table is for illustrative purposes and does not represent experimentally verified or published computational data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-2 | 7.8 - 8.0 | C-1 | 150 - 152 |

| H-3 | 7.6 - 7.8 | C-2 | 126 - 128 |

| H-4 | 8.1 - 8.3 | C-3 | 133 - 135 |

| H-5 | 8.2 - 8.4 | C-4 | 127 - 129 |

| H-6 | 7.7 - 7.9 | C-4a | 133 - 135 |

| H-7 | 7.7 - 7.9 | C-5 | 127 - 129 |

| H-8 | 8.2 - 8.4 | C-5a | 134 - 136 |

| tert-Butyl H | 1.3 - 1.5 | C-6 | 134 - 136 |

| C-7 | 134 - 136 | ||

| C-8 | 127 - 129 | ||

| C-8a | 134 - 136 | ||

| C-9 | 182 - 184 | ||

| C-9a | 132 - 134 | ||

| C-10 | 183 - 185 | ||

| C-10a | 133 - 135 | ||

| C(CH₃)₃ | 35 - 37 |

Theoretical calculations are also employed to simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental IR spectra. For complex molecules, this is particularly useful for distinguishing between different vibrational modes, such as C=O stretches, C=C aromatic ring vibrations, and C-H bending modes. Studies on related quinone systems have demonstrated that DFT calculations can accurately model the shifts in vibrational frequencies upon substitution. osti.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It provides information about the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations can identify the π→π* and n→π* transitions responsible for its characteristic absorption bands.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes and does not represent experimentally verified or published computational data.

| Spectroscopy | Predicted Absorption | Assignment |

|---|---|---|

| IR | 1670 - 1680 cm⁻¹ | Antisymmetric C=O stretch |

| 1650 - 1660 cm⁻¹ | Symmetric C=O stretch | |

| 1580 - 1600 cm⁻¹ | Aromatic C=C stretch | |

| 1280 - 1300 cm⁻¹ | C-C skeletal vibrations | |

| UV-Vis | ~250-270 nm | π→π* transition |

| ~320-340 nm | π→π* transition |

Intermolecular Interactions and Aggregation Studies (Computational)

The solid-state properties and aggregation behavior of this compound are governed by a variety of intermolecular interactions. Computational studies are essential for quantifying these forces and understanding how they dictate the crystal packing and morphology.

While this compound does not possess classical hydrogen bond donors, it can act as a hydrogen bond acceptor through its carbonyl oxygen atoms. These oxygens can form weak, non-classical C-H···O hydrogen bonds with neighboring molecules. Computational analyses, often using molecular orbital calculations, can reveal how the electronic properties of the anthraquinone core are influenced by substituents, which in turn affects the strength of these hydrogen bonds. nih.gov Studies on related dihydroxyanthraquinones have shown that intermolecular hydrogen bonding in the crystalline phase can significantly influence the molecule's properties and reactivity. chemrxiv.org

The planar aromatic core of this compound predisposes it to π-stacking interactions, where the π-orbitals of adjacent molecules overlap. The geometry of this stacking (e.g., face-to-face, slipped-stack, or herringbone) has a profound impact on the material's electronic properties.

Computational modeling is used to predict the most stable crystal packing arrangements. This involves exploring the potential energy surface of the crystalline solid, considering all degrees of freedom of the molecules in the unit cell. Methods that combine quantum mechanical calculations for the intramolecular energy and intermolecular interactions are employed to predict stable polymorphs. rsc.orgresearchgate.net

The presence of the tert-butyl group introduces significant steric bulk, which can influence or even disrupt the typical π-stacking motifs observed in unsubstituted anthraquinone. It can prevent close co-facial π-stacking, potentially leading to more complex, less dense packing arrangements. researchgate.net However, the tert-butyl group can also modulate solubility and crystal habit by altering the balance of intermolecular forces. nih.gov Computational studies on related bulky-substituted aromatic systems have shown that crystal engineering principles can be applied to control the solid-state arrangement by tuning these non-covalent interactions. researchgate.net

Table 3: Relevant Compound Names

| Compound Name |

|---|

| This compound |

| 9,10-anthraquinone |

| tetramethylsilane |

| 1-tert-butylanthraquinone |

| N-(3-nitrophenyl)cinnamamide |

| 1,4-dimethoxyanthracene-9,10-dione |

| 9-tert-butyl anthracene ester |

| 9,10-diphenylanthracene |

| dihydroxyanthraquinone |

| pentacene |

| amodiaquine |

Reactivity Mechanisms and Reaction Pathways of 1 Tert Butylanthracene 9,10 Dione

Electrochemical Reactivity and Redox Properties

The electrochemical behavior of 1-tert-Butylanthracene-9,10-dione is centered on the redox activity of the quinone unit. Quinones are known to undergo reversible reduction to form arenediols. libretexts.org This process involves the transfer of two electrons and two protons, establishing an equilibrium between the quinone and its hydroquinone (B1673460) form. libretexts.org

The reduction can be achieved through electrochemical methods or with various chemical reducing agents. libretexts.org The redox potential of this process is sensitive to the pH of the medium. libretexts.org The formation of stable semiquinone radicals through a single-electron transfer is also a possibility. libretexts.org These radicals can sometimes undergo dimerization to form peroxides. libretexts.org The specific redox potentials for this compound are influenced by the electronic and steric nature of the tert-butyl substituent.

Cycloaddition Reactions (e.g., Diels-Alder)

Anthracene (B1667546) and its derivatives are well-known dienes in Diels-Alder reactions, typically reacting at the 9 and 10 positions. researchgate.netresearchgate.net This reactivity is due to the central ring being electron-rich. researchgate.net The reaction involves a [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring system. wikipedia.org However, the aromatic stabilization of the anthracene core means that these reactions often require thermal activation to overcome the energy barrier associated with the loss of aromaticity. researchgate.net

For this compound, the reactivity in cycloaddition reactions is modified. While the anthracene core provides the diene system, the dione (B5365651) functionality and the tert-butyl group introduce electronic and steric constraints. The electron-withdrawing nature of the carbonyl groups in the quinone moiety can decrease the electron density of the diene system, potentially reducing its reactivity towards electron-poor dienophiles compared to unsubstituted anthracene.

The regioselectivity of Diels-Alder reactions involving substituted anthracenes is a key consideration. In the case of 9-substituted anthracenes, the substituent can direct the incoming dienophile to a specific face of the anthracene molecule, influencing the stereochemical outcome of the adduct. researchgate.net For this compound, the tert-butyl group at the 1-position introduces significant steric bulk. This steric hindrance is a dominant factor in determining the regioselectivity of the cycloaddition, directing the dienophile away from the substituted side of the molecule. numberanalytics.comkoreascience.kr

Computational studies and experimental results on related systems show that electron-donating or -withdrawing groups on the anthracene skeleton can significantly influence the regioselectivity of cycloaddition reactions. nih.govchemrxiv.org For instance, installing electron-donating groups on the terminal rings of an anthracene can favor cycloaddition at the 1,4-positions over the typical 9,10-addition. nih.gov

The tert-butyl group exerts a profound steric effect on the reactivity of the anthracene-9,10-dione core. numberanalytics.com This bulky substituent can hinder the approach of reactants to the adjacent positions, thereby influencing reaction rates and pathways. numberanalytics.com In electrophilic aromatic substitution reactions, for example, bulky substituents are known to direct incoming electrophiles to less hindered positions. numberanalytics.com

In the context of cycloaddition reactions, the steric hindrance from the tert-butyl group can be expected to disfavor reaction pathways where the transition state involves significant steric clash with the approaching dienophile. researchgate.net Theoretical studies on related 9-tert-butylanthracene systems have shown that the tert-butyl group can cause significant distortion of the anthracene skeleton from planarity, which in turn affects the energy barriers for various reactions. yu.edu.jo This butterfly-like conformation, characterized by a dihedral angle between the two lateral benzene (B151609) rings, is a direct consequence of the steric strain imposed by the tert-butyl group. yu.edu.jo

Photoreactivity and Photoinduced Electron Transfer Processes

The photoreactivity of anthracene derivatives is a well-studied area. 9-tert-Butylanthracene, for example, undergoes a photochemical [4+4] cycloaddition to form its strained Dewar isomer. researchgate.net This process is reversible, with the Dewar form thermally reverting to the parent anthracene. researchgate.net

In molecules containing both an electron donor and an electron acceptor moiety, photoinduced electron transfer (PET) can occur. nih.govnih.govias.ac.in In the case of this compound, the anthracene-dione system can act as an electron acceptor. If an appropriate electron donor is present, either intramolecularly or intermolecularly, excitation with light can lead to the transfer of an electron, generating a charge-separated state consisting of a radical cation and a radical anion. ias.ac.in The stability and lifetime of this charge-separated state are crucial for potential applications in areas like solar energy conversion and photocatalysis. ias.ac.in Studies on related systems have shown that the efficiency of PET and the lifetime of the resulting charge-separated states are highly dependent on the specific donor-acceptor pair and the surrounding environment. nih.govnih.gov

Substitution Reactions (Electrophilic, Nucleophilic, Radical)

The aromatic rings of this compound are susceptible to substitution reactions, though the reactivity is modulated by the existing substituents.

Electrophilic Substitution: The electron-withdrawing nature of the quinone functionality deactivates the aromatic rings towards electrophilic attack. However, electrophilic substitution can still occur, with the position of attack being influenced by both the deactivating dione and the steric hindrance of the tert-butyl group. quora.com Typically, electrophilic attack on anthracene occurs at the 9 and 10 positions due to the higher electron density at these sites. quora.com In this compound, these positions are already oxidized. Therefore, substitution would be directed to the other available positions on the terminal rings, with the tert-butyl group sterically hindering attack at the adjacent positions. numberanalytics.com

Nucleophilic Substitution: The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbons or to the aromatic ring in a Michael-type addition. The specific pathway would depend on the nature of the nucleophile and the reaction conditions.

Radical Substitution: Radical reactions on the anthracene core are also possible. The stability of the resulting radical intermediates would play a key role in determining the regioselectivity of such reactions.

Oxidation and Reduction Chemistry of the Quinone Moiety

The quinone moiety is the primary site for oxidation and reduction chemistry in this compound.

Reduction: As mentioned in the electrochemical reactivity section, the quinone can be reduced to the corresponding hydroquinone. libretexts.org This is a fundamental transformation and is a key part of the redox cycling of many quinone-containing systems. nih.gov This reduction can be accomplished using a variety of reducing agents, including catalytic hydrogenation. libretexts.org The process is often reversible, allowing for the regeneration of the quinone through oxidation. nih.gov

Oxidation: While the quinone is already an oxidized form of the anthracene core, further oxidation under harsh conditions can lead to the degradation of the molecule. The tert-butyl group, being an alkyl substituent, could also be susceptible to oxidation under certain conditions. The oxidation of related quinones is a key step in various catalytic processes, such as the aerobic oxidation of alcohols and amines. nih.gov

Advanced Materials Applications and Functional Device Integration

Organic Electronic Devices (OEDs)

The tailored electronic properties of tert-butyl substituted anthracene (B1667546) derivatives make them promising candidates for active components in a range of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Emitter and Electron Transport Layer Applications

While direct research on 1-tert-Butylanthracene-9,10-dione in OLEDs is not extensively documented, studies on closely related tert-butyl substituted anthracene derivatives highlight their potential. The incorporation of tert-butyl groups can enhance the performance of OLEDs by improving solubility for solution-based processing and preventing intermolecular aggregation, which often leads to luminescence quenching. rsc.org

For instance, a new anthracene derivative featuring a tert-butyl group, 4-(2 or 3-tert-butyl-10-(3',5'-diphenylbiphenyl-4-yl)anthracen-9-yl)-N,N-diphenylaniline [T-TATa], has been synthesized and utilized as an emitting layer in solution-processed OLEDs. nih.govlookchem.com These devices demonstrated significantly improved efficiency compared to their non-tert-butylated counterparts. nih.govlookchem.com The enhanced performance is attributed to the bulky tert-butyl group, which can help in forming uniform thin films and reducing efficiency roll-off at higher current densities. nih.govlookchem.com

Similarly, the introduction of two tert-butyl groups in hetero-donor thermally activated delayed fluorescence (TADF) compounds has been shown to effectively increase molecular solubility and reduce aggregation-caused self-quenching of excitons in neat films. rsc.org This leads to solution-processed non-doped blue OLEDs with record-high external quantum efficiencies (EQEs) of 25.8%. rsc.org Another study on 9,10-bis[4-(di-4-tert-buthylphenylamino)styryl]anthracene (ATBTPA) as a fluorescent orange-red emitter in OLEDs showed a maximum external quantum efficiency of 3.78%, which was twice that of a device using a standard rubrene (B42821) emitter.

Table 1: Performance of OLEDs with tert-Butyl Substituted Anthracene Derivatives

| Compound | Role in OLED | External Quantum Efficiency (EQE) | Power Efficiency | Reference |

| T-TATa | Emitting Layer | 1.49 cd/A at 10 mA/cm² | 1.08 lm/W | nih.govlookchem.com |

| tert-Butyl substituted hetero-donor TADF compound | Emitting Layer | 25.8% | - | rsc.org |

| ATBTPA | Emitting Layer | 3.78% | - |

Organic Photovoltaic (OPV) Cells

Currently, there is a lack of specific research data on the application of this compound in organic photovoltaic cells. However, the fundamental properties of anthracene derivatives, such as their tunable energy levels and good charge transport characteristics, suggest their potential as donor or acceptor materials in OPV devices. Further research is needed to explore the viability of this compound and its isomers in this context.

Photomechanically Responsive Organic Materials

Crystals composed of photoreactive molecules are an emerging class of photomechanical materials with the ability to generate significant forces on rapid timescales. researchgate.net The photodimerization of a closely related compound, 9-tert-butyl-anthracene ester (9TBAE), in molecular crystal nanorods demonstrates this principle. researchgate.net This [4+4] photodimerization leads to a notable elongation of the nanorods, by an average of 8%, and can be up to 15%. researchgate.net This expansion is a result of the formation of a metastable crystalline product. researchgate.net The process is reversible, with dissociation occurring over seconds. researchgate.net This behavior highlights the potential of tert-butyl substituted anthracenes in the development of light-driven actuators and artificial muscles. Computational modeling has been employed to understand the crystal structure of the metastable dimer, which is crucial for engineering materials with tailored photomechanical responses. researchgate.netrsc.org

Molecular Rotors and Switches Design and Functionality

The concept of molecular machines, such as rotors and switches, often relies on molecules that can undergo controlled conformational changes in response to external stimuli. While direct studies on this compound as a molecular rotor are not available, the foundational work on sterically hindered single bonds in molecules like 9-arylfluorenes and triptycenes provides a basis for its potential in this area. nih.gov The bulky tert-butyl group in this compound could create a significant rotational barrier, a key feature for designing molecular brakes and gears. nih.gov The reversible photodimerization seen in related anthracene derivatives also suggests a pathway for creating molecular switches, where light is the stimulus to toggle between two distinct states. nih.gov

Functionalization as Building Blocks for Supramolecular Assemblies

The functionalization of the anthracene-9,10-dione core allows for its use as a versatile building block in supramolecular chemistry. The introduction of specific substituents can direct the assembly of complex, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. While specific examples involving this compound are not prominent in the literature, the synthesis of monomers like 2-t-butyl-9,10-di(p-hydroxyphenyl)anthracene demonstrates the principle of creating functionalized building blocks for polymerization and the formation of larger assemblies. researchgate.net The tert-butyl group can influence the packing and solubility of these supramolecular structures.

Integration into Polymer Matrices and Nanocomposites for Specific Functions

The incorporation of functional organic molecules into polymer matrices is a common strategy to create materials with enhanced or novel properties. While there is no specific data on the integration of this compound into polymer nanocomposites, research on related systems provides insights. For example, the synthesis of polymers based on dibenzofluorene-acene, which includes a 2-tert-butyl-9,10-di(p-hydroxyphenyl)anthracene monomer, has been reported. researchgate.net These polymers exhibit good solubility in organic solvents and possess interesting optical and thermal properties, with potential applications as blue emitters in display technologies. researchgate.net The tert-butyl group in such systems can improve the compatibility of the anthracene derivative with the polymer matrix and prevent phase separation, leading to more homogeneous and functional materials.

Crystallographic and Solid-State Analysis of this compound: A Review of Unavailable Data

A thorough investigation into the crystallographic and solid-state structural properties of the chemical compound this compound reveals a significant gap in the available scientific literature. Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and scholarly articles, no specific single-crystal X-ray diffraction data for this compound has been publicly reported. Consequently, a detailed analysis as outlined by the requested structure cannot be provided at this time.

The study of a compound's crystal structure is fundamental to understanding its material properties. Techniques such as single-crystal X-ray diffraction provide precise measurements of molecular geometry, bond lengths, and bond angles, which are crucial for confirming the compound's chemical structure and understanding its conformational preferences. This foundational data is the prerequisite for all subsequent solid-state analyses.

In the absence of a determined crystal structure for this compound, a detailed discussion of its crystal packing, including potential columnar stacking or herringbone arrangements, remains speculative. These packing motifs are dictated by the molecule's shape and the nature of its intermolecular interactions.

Furthermore, the characterization of intermolecular interactions through methods like Hirshfeld surface analysis and the generation of 2D fingerprint plots are entirely dependent on the availability of crystallographic information. Hirshfeld analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal lattice. Similarly, the calculation of energy frameworks, which helps in understanding the strength and nature of these interactions (e.g., electrostatic, dispersion forces), cannot be performed without the precise atomic coordinates derived from X-ray diffraction.

Finally, the exploration of polymorphism, the ability of a compound to exist in multiple crystal forms, is an empirical science that relies on the successful crystallization and structural determination of different polymorphs. Without any reported crystal structures for this compound, a discussion on its potential polymorphic forms and their impact on material properties would be without a factual basis.

While research exists on related anthracene derivatives, which demonstrates the application of these analytical techniques, such information cannot be extrapolated to accurately describe the specific solid-state behavior of this compound. The substitution pattern on the anthracene core significantly influences molecular shape and electronic properties, which in turn governs the crystal packing and intermolecular interactions.

Therefore, until experimental crystallographic data for this compound becomes available, a scientifically rigorous and detailed article on its crystallographic analysis and solid-state structural research as per the requested outline cannot be generated.

Future Research Trajectories and Interdisciplinary Perspectives

Rational Design Principles for Tunable Optoelectronic Properties

The ability to precisely control the optical and electronic properties of organic materials is fundamental to their application in next-generation devices. For anthraquinone (B42736) derivatives like 1-tert-Butylanthracene-9,10-dione, rational design principles are key to tailoring their functionality.

Detailed research findings indicate that the optoelectronic properties of anthraquinone derivatives can be significantly altered through strategic chemical modifications. aip.orgresearchgate.net Computational studies using density functional theory (DFT) have shown that the position and nature of substituent groups on the anthraquinone core play a crucial role in determining the electronic, transport, and optical characteristics of the resulting material. aip.org For instance, the introduction of electron-withdrawing groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's band gap and its potential as an n-type organic semiconductor. aip.orgresearchgate.net

Future research will likely focus on a deeper understanding of these structure-property relationships to design molecules with specific, predictable optoelectronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). jos.ac.cnresearchgate.net

Exploration of Novel Reaction Pathways and Catalytic Applications

The synthesis of this compound and its analogs is an active area of research, with a focus on developing more efficient and sustainable reaction pathways. Traditional methods for producing anthraquinone derivatives often involve harsh reagents. britannica.com However, recent advancements are paving the way for greener alternatives. For example, the in-situ electrosynthesis of anthraquinone electrolytes in aqueous flow batteries demonstrates a method that avoids hazardous oxidants and noble metal catalysts. rsc.org This approach, which involves the electrochemical oxidation of an anthracene (B1667546) derivative, is potentially scalable and more environmentally friendly. rsc.org

The core anthraquinone structure is a versatile building block. rsc.org Palladium-catalyzed cross-coupling reactions, for instance, are employed to create complex π-conjugated systems with thiophene-terminated side arms attached to the anthraquinone core. rsc.org The development of new synthetic methodologies, such as those inspired by the Heck reaction followed by a Reverse Diels-Alder reaction, opens up avenues for creating a wide variety of phenanthrene (B1679779) and, by extension, anthracene derivatives. espublisher.com

Beyond synthesis, the catalytic potential of anthraquinone derivatives is an emerging field. While specific catalytic applications for this compound are not yet widely reported, the redox activity of the anthraquinone core suggests potential in various catalytic cycles. The ability of anthraquinones to be easily reduced and oxidized makes them candidates for applications in areas like electrocatalysis and photocatalysis. britannica.com Future research will likely explore these possibilities, aiming to design catalysts with high efficiency and selectivity.

Development of Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of materials like this compound in devices, it is crucial to study their behavior under real-world operating conditions. This necessitates the development and application of advanced in-situ and operando characterization techniques. jos.ac.cnresearching.cn These methods allow researchers to observe the dynamic changes in a material's structure and properties as they happen, providing invaluable insights into film growth, electronic states, and structure-property relationships. jos.ac.cnresearching.cn

A range of techniques are being adapted and refined for the study of organic electronics:

In-situ Optical and Scanning Probe Microscopy: Techniques like atomic force microscopy (AFM) provide real-time observation of the crystallization of organic films and the evolution of their morphology at the micro and nano scales. jos.ac.cnresearching.cn

In-situ Spectroscopy: Methods such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can probe the chemical composition and electronic states of organic devices during operation. unamur.be These techniques are particularly useful for studying degradation mechanisms and dopant migration. unamur.be

In-situ Electrochemical Techniques: For applications in energy storage, techniques like in-situ electrochemical strain microscopy (ESM) and scanning dielectric microscopy (SDM) can characterize the local electronic and strain properties of organic semiconducting films in complex liquid environments. researching.cn

Challenges remain, particularly in achieving high resolution and stability while minimizing analysis-induced damage to the organic materials. jos.ac.cnunamur.be Future developments will focus on improving the speed and sensitivity of these in-situ techniques to better capture the transient processes that govern device performance. jos.ac.cn

Computational Screening and Machine Learning Approaches in Materials Discovery

The vast chemical space of possible organic molecules presents both an opportunity and a challenge for materials discovery. Computational screening and machine learning (ML) are rapidly emerging as indispensable tools to navigate this complexity and accelerate the design of new materials with desired properties. acs.orgnih.gov

By combining atomistic simulations with ML models, researchers can rapidly evaluate the potential of a large number of candidate molecules, including derivatives of this compound, without the need for time-consuming and expensive experimental synthesis and characterization. acs.org This high-throughput virtual screening approach can identify promising candidates for a variety of applications. mdpi.comnih.gov

Key aspects of this computational approach include:

Representation of Molecules: A critical challenge is converting molecular structures into numerical inputs that an ML model can understand. acs.org These representations must encode the structural features that determine a material's properties. acs.org

Predictive Models: ML models can be trained on existing experimental or computational data to predict properties such as electronic band gaps, charge carrier mobilities, and solubility. mdpi.com These models can then be used to screen large virtual libraries of compounds. mdpi.com

Active Learning: To improve the efficiency of materials discovery, active learning approaches can be used. nih.gov In this strategy, the ML model identifies the most informative experiments or simulations to perform next, guiding the research in the most promising directions. nih.gov

The integration of ML with quantum chemistry calculations and experimental data is creating a powerful new paradigm for materials discovery, enabling a more rational and efficient design process. acs.org

Interdisciplinary Collaboration for Integrated Device Architectures

The successful development of advanced electronic devices based on materials like this compound hinges on strong interdisciplinary collaboration. researchgate.netsci-hub.box Bringing together experts from chemistry, physics, materials science, and engineering is essential to bridge the gap between fundamental materials research and practical device applications. sci-hub.box

The journey from a single molecule to a fully functional device involves multiple stages, each requiring specialized expertise:

Molecular Synthesis and Functionalization: Chemists play a crucial role in designing and synthesizing novel organic molecules with tailored properties. rsc.org

Thin-Film Processing and Characterization: Materials scientists and physicists are needed to develop methods for processing these molecules into high-quality thin films and to characterize their structural and electronic properties. sci-hub.box

Device Fabrication and Engineering: Engineers are essential for designing and fabricating device architectures that can effectively harness the properties of the organic material. researchgate.net This includes optimizing interfaces between different materials within the device, which is critical for efficient device function. researchgate.netsci-hub.box

Computational Modeling and Theory: Computational scientists provide the theoretical framework to understand the underlying physics and chemistry, and to guide the design of new materials and devices. acs.org

The development of integrated device architectures, such as organic solar cells with improved efficiency and stability, or flexible and printable electronics, requires a holistic approach that considers all aspects of the material and device design. wise-materials.orgacs.org This collaborative spirit is a hallmark of the field of organic electronics and will be a driving force in future innovations. researchgate.netsci-hub.box

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-tert-Butylanthracene-9,10-dione, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of anthracene-9,10-dione derivatives often involves oxidation of anthracene precursors. For tert-butyl-substituted analogs, hydrogen peroxide (H₂O₂) in acetic acid/ethyl acetate at 90°C is effective, as demonstrated for structurally similar compounds (e.g., 2-(tert-pentyl)anthracene-9,10-dione) . Optimization can include microwave-assisted synthesis to reduce reaction time or continuous flow reactors for scalability . Monitor yields via HPLC or TLC and confirm purity using melting point analysis.

Q. How do substituents like the tert-butyl group influence solubility and purification strategies for anthracene-9,10-dione derivatives?

- Methodology : Substituents such as tert-butyl groups enhance lipophilicity, reducing solubility in polar solvents (e.g., water). Use solvent mixtures like DMF/ethanol for recrystallization . Solubility profiles can be experimentally mapped using UV-Vis spectroscopy in varying solvent systems (e.g., hexane, chloroform, DMSO) . For purification, column chromatography with silica gel and non-polar eluents (e.g., hexane:ethyl acetate) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- FTIR : Confirm carbonyl stretches (C=O) at ~1670 cm⁻¹ and tert-butyl C-H vibrations near 2960 cm⁻¹ .

- NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range and tert-butyl protons at δ 1.2–1.4 ppm (¹H NMR). Carbonyl carbons appear at δ 180–190 ppm in ¹³C NMR .

- XRD : Resolve crystal structure to validate bond lengths (e.g., C=O ~1.22 Å) and spatial arrangement of the tert-butyl group .

Advanced Research Questions

Q. How does the tert-butyl substituent affect the thermal stability and isomerization pathways of anthracene-9,10-dione derivatives?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions . For isomerization studies (e.g., valence isomerization of Dewar anthracene analogs), use UV-Vis spectroscopy to track absorbance changes under thermal or photochemical conditions. Thermodynamic parameters (ΔH, ΔS) can be derived from Arrhenius plots .

Q. What role does this compound play in biological systems, and how can its cytotoxicity be evaluated?

- Methodology : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2, HT29). Structural analogs with hydroxyl/methoxy groups show reduced metabolic activity in cancer cells, suggesting a mechanism involving redox cycling or DNA intercalation . For mechanistic insights, conduct ROS (reactive oxygen species) detection assays or molecular docking to study interactions with DNA topoisomerases.

Q. How can computational modeling predict the electronic and steric effects of the tert-butyl group on anthracene-9,10-dione reactivity?

- Methodology : Use density functional theory (DFT) to calculate HOMO-LUMO gaps, electrostatic potential maps, and steric hindrance parameters. Compare with experimental data (e.g., reaction rates in nucleophilic substitutions) to validate models. Software like Gaussian or ORCA can simulate substituent effects on charge distribution and frontier orbitals .

Q. What contradictions exist in reported solubility and stability data for tert-butyl-substituted anthracene derivatives, and how can they be resolved?

- Methodology : Discrepancies often arise from solvent polarity and crystallinity differences. Replicate studies under controlled conditions (e.g., standardized solvent systems, humidity levels). Use dynamic light scattering (DLS) to assess aggregation tendencies and powder XRD to compare crystalline vs. amorphous forms .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., H₂O₂ as an oxidizer) to minimize waste .

- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., 1-hydroxyanthracene-9,10-dione) to ensure accuracy .

- Biological Assays : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to rule out cell-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。